molecular formula C7H8ClN B130808 3-(Chloromethyl)-5-methylpyridine CAS No. 158876-83-6

3-(Chloromethyl)-5-methylpyridine

Cat. No. B130808
CAS RN: 158876-83-6
M. Wt: 141.6 g/mol
InChI Key: DZZYVVUYEDSKBU-UHFFFAOYSA-N
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Description

Chloromethylpyridines are a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a chloromethyl group (-CH2Cl). They are used as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of chloromethylpyridines often involves the reaction of a methylpyridine with a chlorinating agent. For example, a patent describes a method where 3-methylpyridine is oxidized into 3-picolinic acid with potassium permanganate, then reacts with methanol to produce methyl pyridine-3-carboxylate, which is then reduced to 3-pyridinemethanol. The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .


Chemical Reactions Analysis

Chloromethylpyridines can undergo various chemical reactions due to the presence of the reactive chloromethyl group. They can participate in substitution reactions, elimination reactions, and can act as alkylating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethylpyridines would depend on the specific compound. Generally, they are expected to be liquid at room temperature and have a strong, unpleasant odor. They are likely to be soluble in organic solvents and may be reactive or even toxic .

Scientific Research Applications

Mechanism of Action

The mechanism of action of chloromethylpyridines in biological systems or chemical reactions would depend on the specific compound and the conditions. For example, some chloromethyl compounds can act as alkylating agents, reacting with nucleophilic sites in biological molecules .

Safety and Hazards

Chloromethylpyridines can be hazardous. They can cause burns and eye damage, and may be toxic if inhaled or swallowed. They should be handled with care, using appropriate personal protective equipment, and used only in a well-ventilated area .

Future Directions

The future directions in the research and application of chloromethylpyridines could involve their use in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. There may also be interest in developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

3-(chloromethyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZYVVUYEDSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474853
Record name 3-(CHLOROMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-methylpyridine

CAS RN

158876-83-6
Record name 3-(CHLOROMETHYL)-5-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(Chloromethyl)-5-methylpyridine in pharmaceutical chemistry?

A1: 3-(Chloromethyl)-5-methylpyridine serves as a crucial intermediate in the synthesis of rupatadine []. Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. While the provided research does not delve into the specific interactions of 3-(Chloromethyl)-5-methylpyridine with biological targets, its importance lies in its role as a building block for this pharmaceutical compound.

Q2: What is the novel synthesis method for 3-(Chloromethyl)-5-methylpyridine described in the research, and what are its advantages?

A2: The research article details a novel method for synthesizing 3-(Chloromethyl)-5-methylpyridine. This method involves reacting 3,5-dimethylpyridine with chlorine gas under UV irradiation in the presence of concentrated sulfuric acid []. The reaction mixture is then treated with water to achieve a weakly alkaline pH before being extracted with toluene. Finally, hydrogen chloride gas is introduced to the toluene layer to precipitate the product, which is then recrystallized to obtain pure 3-(Chloromethyl)-5-methylpyridine hydrochloride []. The authors propose that this method offers a cost-effective way to produce 3-(Chloromethyl)-5-methylpyridine on an industrial scale [].

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